molecular formula C30H30ClNO6 B1655342 Diphezyl CAS No. 34987-38-7

Diphezyl

Cat. No.: B1655342
CAS No.: 34987-38-7
M. Wt: 536.0
InChI Key: YUEVPNYAMMPISG-UHFFFAOYSA-N
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Description

Based on its CAS registry entry, it is listed alongside other compounds such as N',N'-dimethylhexadecanehydrazide (CAS: 6971-86-4) and Lobelia nicotianaefolia ext. (CAS: 93165-53-8) . Its molecular formula and exact applications remain unconfirmed, necessitating further investigation.

Properties

CAS No.

34987-38-7

Molecular Formula

C30H30ClNO6

Molecular Weight

536.0

IUPAC Name

(3-acetyl-5-chloro-2-hydroxyphenyl)methyl-dimethyl-(2-phenoxyethyl)azanium;3-carboxynaphthalen-2-olate

InChI

InChI=1S/C19H22ClNO3.C11H8O3/c1-14(22)18-12-16(20)11-15(19(18)23)13-21(2,3)9-10-24-17-7-5-4-6-8-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h4-8,11-12H,9-10,13H2,1-3H3;1-6,12H,(H,13,14)

InChI Key

YUEVPNYAMMPISG-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1O)C[N+](C)(C)CCOC2=CC=CC=C2)Cl.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-]

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)C[N+](C)(C)CCOC2=CC=CC=C2)Cl.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)[O-]

Other CAS No.

34987-38-7

Synonyms

difezil
diphezyl
G-472-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on compounds with structural or functional similarities inferred from the evidence:

Table 1: Key Properties of Diphezyl and Analogous Compounds

Compound Name CAS Number Key Functional Groups Potential Applications Reference
This compound 34987-38-7 Unspecified (likely heterocyclic) Not reported
N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (6m) Not provided Thioxothiazolidinone, Quinazolinone Antimicrobial, Anticancer
IR-775 chloride 199444-11-6 Cyanine dye, Chloride Optical imaging, Photodynamic therapy
1,3-Diazetidin-2-one derivatives Not provided Diazetidinone, Halogens Drug design (e.g., kinase inhibitors)

Structural and Functional Analysis

Heterocyclic Derivatives (e.g., Compound 6m): this compound may share the thioxothiazolidinone core observed in compound 6m, which exhibits antimicrobial activity due to its sulfur-containing heterocycle and electron-withdrawing groups . However, this compound’s lack of a quinazolinone moiety (as in 6m) could reduce its binding affinity to biological targets. Key Difference: Compound 6m’s benzodioxole and quinazolinone substituents enhance π-π stacking and hydrogen bonding, whereas this compound’s simpler structure (inferred from its CAS entry) may limit its pharmacological versatility .

Cyanine Dyes (e.g., IR-775 chloride) :

  • IR-775 chloride, a functionally dissimilar compound, highlights the diversity of applications among CAS-listed chemicals. Unlike this compound, IR-775’s conjugated system and chloride ion improve solubility and optical properties, making it suitable for imaging .

1,3-Diazetidin-2-one Derivatives: These derivatives emphasize the importance of ring strain and halogen substituents in drug design.

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